Tazolol

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Tazolol kann durch einen mehrstufigen Prozess synthetisiert werden, der die Reaktion von 1-Isopropylamino-3-chlorpropan-2-ol mit 2-Mercaptothiazol unter basischen Bedingungen beinhaltet . Die Reaktion beinhaltet typischerweise die Verwendung einer Base wie Natriumhydroxid oder Kaliumhydroxid, um die nukleophile Substitutionsreaktion zu erleichtern.

Industrielle Produktionsmethoden

In industriellen Umgebungen umfasst die Produktion von this compound die großtechnische Synthese unter ähnlichen Reaktionsbedingungen, die jedoch für höhere Ausbeuten und Reinheit optimiert sind. Der Prozess kann zusätzliche Reinigungsschritte wie Umkristallisation oder Chromatographie umfassen, um sicherzustellen, dass das Endprodukt die pharmazeutischen Standards erfüllt .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Tazolol unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um Sulfoxide und Sulfone zu bilden.

Reduktion: Reduktionsreaktionen können this compound in sein entsprechendes Thiol-Derivat umwandeln.

Substitution: Nukleophile Substitutionsreaktionen können am Thiazolring oder an der Isopropylaminogruppe auftreten.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.

Substitution: Nukleophile wie Natriummethoxid oder Kalium-tert-butoxid werden verwendet.

Hauptprodukte, die gebildet werden

Oxidation: Sulfoxide und Sulfone.

Reduktion: Thiol-Derivate.

Substitution: Verschiedene substituierte Thiazol-Derivate.

Wissenschaftliche Forschungsanwendungen

Tazolol hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Modellverbindung in Studien zu Betablockern und ihren Wechselwirkungen mit Rezeptoren verwendet.

Biologie: Untersucht auf seine Auswirkungen auf die Myokardkontraktilität und die Herzfrequenz.

Medizin: Studien zu seiner möglichen Verwendung bei der Behandlung von Herzinsuffizienz und anderen Herz-Kreislauf-Erkrankungen.

Industrie: Wird bei der Entwicklung neuer Betablocker und verwandter Arzneimittel eingesetzt.

Wirkmechanismus

This compound übt seine Wirkung aus, indem es selektiv die myokardialen Beta-Rezeptoren stimuliert, was zu einer erhöhten Myokardkontraktionskraft, Herzfrequenz, Herzleistung und Koronardurchblutung führt . Es senkt den peripheren Widerstand und den mittleren Aortendruck, was es effektiv bei der Behandlung von Herzinsuffizienz und anderen Herz-Kreislauf-Erkrankungen macht .

Wirkmechanismus

Tazolol exerts its effects by selectively stimulating myocardial beta receptors, leading to increased myocardial contractile force, heart rate, cardiac output, and coronary blood flow . It decreases peripheral resistance and mean aortic pressure, making it effective in treating heart failure and other cardiovascular conditions .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- Timolol

- Niridazol

- Fenclozicsäure

Einzigartigkeit

Tazolol ist unter den Betablockern einzigartig, da es die myokardialen Beta-Rezeptoren selektiv stimuliert, was zu einem signifikanten und anhaltenden Anstieg der Herzleistung und des Schlagvolumens führt, während gleichzeitig der periphere Widerstand und der mittlere Aortendruck sinken . Dies macht es besonders nützlich bei der Behandlung von Herzinsuffizienz und anderen Herz-Kreislauf-Erkrankungen.

Biologische Aktivität

Tazolol, a compound belonging to the class of benzothiazole derivatives, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of this compound

This compound is characterized by its unique chemical structure that allows it to interact with various biological targets. It is primarily studied for its anti-inflammatory and anticancer properties, making it a candidate for multifunctional therapeutic applications.

- Inhibition of Enzymatic Activity : this compound has been identified as a potential inhibitor of enzymes such as PfDHODH (Plasmodium falciparum dihydroorotate dehydrogenase), which is crucial for the survival of malaria parasites. This inhibition suggests its potential use in treating malaria .

- Antioxidant Activity : Research indicates that this compound exhibits significant antioxidant properties, which are essential in mitigating oxidative stress-related diseases. For instance, it has shown promising results in scavenging free radicals and inhibiting pro-inflammatory enzymes like 5-lipoxygenase (LO) with IC50 values in the sub-micromolar range .

- Anticancer Properties : this compound has demonstrated antiproliferative effects against various cancer cell lines. In studies, it exhibited cytotoxicity towards U937 cells with an IC50 value of 16.23 μM, indicating its potential as an anticancer agent .

Case Studies and Experimental Data

- Study on Anticancer Activity : In a recent study, this compound was synthesized and evaluated for its anticancer activity against human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cell lines. The results indicated that this compound significantly inhibited cell proliferation and induced apoptosis in these cancer cells .

- Inflammatory Response : Another study assessed the effect of this compound on inflammatory markers such as IL-6 and TNF-α in mouse macrophages (RAW264.7). The compound effectively reduced the expression levels of these cytokines, highlighting its anti-inflammatory potential .

Data Table

The following table summarizes key biological activities of this compound based on recent studies:

| Biological Activity | Target/Cell Line | IC50 Value | Effect |

|---|---|---|---|

| Antiproliferative | U937 Cells | 16.23 μM | Inhibition of cell growth |

| Anti-inflammatory | RAW264.7 Macrophages | Not specified | Decreased IL-6 and TNF-α levels |

| Enzyme Inhibition | PfDHODH | Not specified | Potential antimalarial activity |

| Antioxidant | DPPH Scavenging Assay | Not specified | Radical scavenging activity |

Eigenschaften

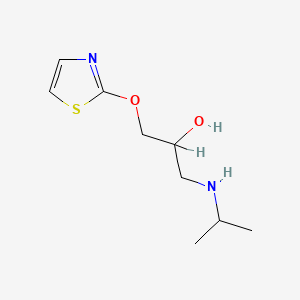

IUPAC Name |

1-(propan-2-ylamino)-3-(1,3-thiazol-2-yloxy)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2S/c1-7(2)11-5-8(12)6-13-9-10-3-4-14-9/h3-4,7-8,11-12H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DREVJBVJBRSSDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=NC=CS1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80865972 | |

| Record name | 1-[(Propan-2-yl)amino]-3-[(1,3-thiazol-2-yl)oxy]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80865972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39832-48-9 | |

| Record name | Tazolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39832-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tazolol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039832489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[(Propan-2-yl)amino]-3-[(1,3-thiazol-2-yl)oxy]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80865972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TAZOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B64Q38TX4G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.